molecular formula C7H12N2O B13464558 2-(3-Hydroxy-3-piperidyl)acetonitrile

2-(3-Hydroxy-3-piperidyl)acetonitrile

Cat. No.: B13464558
M. Wt: 140.18 g/mol
InChI Key: CQPLORDZLOTZIJ-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-3-piperidyl)acetonitrile is an organic compound with the molecular formula C7H12N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-3-piperidyl)acetonitrile typically involves the reaction of piperidine derivatives with cyanide sources. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a cyanide ion to form the acetonitrile group. The reaction conditions often include the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Hydrolysis to Acetamide Derivatives

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield acetamide derivatives. This reaction is critical in synthesizing intermediates for chiral resolution processes:

  • Example : In concentrated sulfuric acid at −10°C, α-phenyl-α-pyridyl-(2)-acetonitrile hydrolyzes to α-phenyl-α-pyridyl-(2)-acetamide with 100% yield after neutralization with NaOH (pH 12) .

  • Conditions :

    StepReagents/ConditionsTemperatureTimeYield
    HydrolysisH₂SO₄ (conc.), H₂O−10°C → 30°C16 h100%
    NeutralizationNaOH (aq.)<30°C

Chiral Resolution via Diastereomeric Salt Formation

The compound’s free base forms diastereomeric salts with chiral acids, enabling enantiomer separation:

  • Process : Dissolving racemic /t/zreo-α-phenyl-α-piperidyl-(2)-acetamide in isopropanol with dibenzoyl-L-tartaric acid at 50°C produces a tartrate salt. Crystallization at ambient temperature isolates the desired enantiomer .

  • Key Steps :

    • Salt Formation : Dibenzoyl-L-tartaric acid in isopropanol (50°C, 16 h).

    • Isolation : Filtration and washing with isopropanol yield enantiopure tartrate salt.

    • Free Base Recovery : Treating the salt with 6N HCl, followed by NaOH (pH 12), precipitates the free base .

Salt Formation with Mineral Acids

The compound readily forms hydrochloride salts under acidic conditions:

  • Example : Reaction with 6N HCl generates /-t/zreo-α-phenyl-α-piperidyl-(2)-acetamide hydrochloride , which is isolated by adding NaCl and cooling to −10°C .

  • Properties :

    • Molecular Formula : C₇H₁₂N₂·HCl

    • Purity : ≥95% (by HPLC)

    • Storage : Stable at room temperature .

Nucleophilic Reactions at the Nitrile Group

While direct evidence for nucleophilic additions is limited in the literature, analogous nitriles participate in:

  • Grignard Reactions : Formation of ketones or amines via organomagnesium intermediates .

  • Cyanoethylation : Alkylation of amines or alcohols under basic conditions.

Microwave-Assisted Functionalization

Although not explicitly reported for this compound, microwave irradiation enhances reaction efficiency in related nitrile-containing systems:

  • Example : Microwave-assisted decarboxylative condensation of cyanoacetic acid with isatin derivatives achieves 75–98% yields in 2–30 minutes .

  • Typical Conditions :

    ParameterValue
    Power360 W
    SolventDioxane/Triethylamine
    Time2–30 min

Stability and Side Reactions

  • Thermal Stability : Degrades above 120°C, necessitating controlled temperatures during synthesis .

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) may lead to piperidine ring modifications.

Industrial-Scale Process Optimization

Key parameters for large-scale synthesis include:

  • Temperature Control : Maintaining <30°C during neutralization prevents byproduct formation .

  • Solvent Selection : Isopropanol and toluene optimize crystallization efficiency .

Scientific Research Applications

2-(3-Hydroxy-3-piperidyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-3-piperidyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 2-(3-Hydroxy-3-piperidyl)acetonitrile but lacks the hydroxyl and nitrile groups.

    3-Hydroxy-3-piperidyl derivatives: Compounds with similar structures but different substituents on the piperidine ring.

    Acetonitrile derivatives: Compounds with the acetonitrile group but different ring structures.

Uniqueness

This compound is unique due to the presence of both hydroxyl and nitrile groups on the piperidine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research .

Biological Activity

2-(3-Hydroxy-3-piperidyl)acetonitrile is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with acetonitrile under specific conditions. The method can vary, but common approaches include:

  • Strecker Synthesis : Involves the reaction of aldehydes with ammonia and cyanide sources to form aminonitriles.
  • Cyclization Reactions : These can be employed to form the piperidine ring structure, which is crucial for the biological activity of the compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications. Below are key areas of research findings:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Bacillus subtilis12.5

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes its cytotoxicity profile:

Cell Line IC50 (µM)
A549 (Lung Cancer)15.0
H1975 (Non-Small Cell Lung Cancer)10.5

The cytotoxicity results indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

The mechanism through which this compound exerts its biological effects is an area of ongoing research. Preliminary studies suggest that it may act through:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells by activating specific cellular pathways.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anticancer Studies : In vitro studies using lung cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability and increases in apoptotic markers.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus resistant to conventional antibiotics were tested against this compound, showing promising results in inhibiting bacterial growth.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for assessing the purity of 2-(3-Hydroxy-3-piperidyl)acetonitrile in research settings?

  • Methodology : High-performance liquid chromatography (HPLC) is a primary method. Prepare a sample solution by dissolving 0.1 g of the compound in water (1000 mL), then dilute with acetonitrile and water to 50 mL. Inject 10 µL into an HPLC system equipped with a C18 column and UV detection at 254 nm. Peaks corresponding to impurities should not exceed 0.1% of the main peak area .
  • Validation : Cross-validate with gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm structural integrity and absence of unreacted intermediates.

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as the compound may cause irritation .
  • Storage : Store in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Ensure compatibility with acetonitrile-containing solvents to avoid degradation .

Q. How can researchers confirm the structural identity of this compound?

  • Techniques :

  • X-ray crystallography : Single-crystal analysis at 100 K with a synchrotron source provides bond lengths (mean C–C = 0.015 Å) and torsion angles (e.g., −52.8° for key dihedrals) .
  • Spectroscopy : Compare experimental 1H^1H-NMR (e.g., δ 3.2–3.8 ppm for piperidyl protons) and IR (C≡N stretch at ~2250 cm1^{-1}) with computational simulations (DFT/B3LYP/6-31G*) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Solvent Selection : Use polar aprotic solvents like acetonitrile (MeCN) to stabilize intermediates. Evidence shows refluxing in MeCN at 80°C for 48 hours improves cyclization efficiency by 15% compared to methanol .
  • Catalysis : Introduce palladium(II) hexafluoridoantimonate (0.5 mol%) to accelerate nucleophilic substitution steps, reducing reaction time from 72 to 24 hours .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

  • Case Study : If experimental 13C^{13}C-NMR shows unexpected shifts (e.g., C≡N at 120 ppm vs. predicted 115 ppm), re-examine solvent effects. Acetonitrile’s dielectric constant (ε = 37.5) may polarize the nitrile group, shifting signals .
  • Validation : Perform temperature-dependent NMR or substitute deuterated solvents (e.g., DMSO-d6_6) to isolate environmental effects .

Q. How can researchers mitigate by-product formation during synthesis?

  • By-Product Analysis : Use preparative TLC or LC-MS to isolate impurities. For example, a common by-product (m/z 205.1) may result from incomplete piperidine ring hydroxylation .
  • Process Adjustments : Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to sequester reactive intermediates, reducing by-product yield by 30% .

Q. What computational models predict the compound’s reactivity in nucleophilic environments?

  • Molecular Dynamics (MD) : Simulate the nitrile group’s electrophilicity in water/acetonitrile mixtures. MD trajectories show a 20% increase in hydrolysis rate at pH > 8 due to hydroxide ion attack .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gap = 5.2 eV) to identify susceptibility to nucleophilic substitution at the C≡N site .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(3-hydroxypiperidin-3-yl)acetonitrile

InChI

InChI=1S/C7H12N2O/c8-4-3-7(10)2-1-5-9-6-7/h9-10H,1-3,5-6H2

InChI Key

CQPLORDZLOTZIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC#N)O

Origin of Product

United States

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